

cross-reactivity of Anti-DCBLD2 (FA19-1) with other proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anti-DCBLD2/ESDN Antibody
(FA19-1)

Cat. No.: B15616171

[Get Quote](#)

Technical Support Center: Anti-DCBLD2 (FA19-1)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Anti-DCBLD2 (FA19-1) antibody. The information provided is intended to help users address specific issues they may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the specificity of the Anti-DCBLD2 (FA19-1) antibody?

The Anti-DCBLD2 (FA19-1) is a monoclonal antibody that targets the Discoidin, CUB and LCCL domain-containing protein 2 (DCBLD2), also known as ESDN.^{[1][2]} It has been validated for use in several applications, including ELISA, Flow Cytometry, and functional assays.^{[2][3]} The antibody is reported to be reactive with human, mouse, and rat DCBLD2.^{[2][4]}

Q2: Is there known cross-reactivity of Anti-DCBLD2 (FA19-1) with other proteins?

While specific cross-reactivity studies for the FA19-1 clone are not extensively published, potential cross-reactivity should be considered with proteins that share sequence homology with DCBLD2, particularly those with similar domain structures. The DCBLD2 protein is a member of a family that includes DCBLD1.^[5] Additionally, other proteins containing CUB and LCCL domains may also be potential off-targets. A paralog to DCBLD2 is NETO1.^{[3][6]}

Based on sequence alignment of the extracellular domains, the following homologies are observed with human DCBLD2:

Protein	UniProt Accession	Sequence Identity with DCBLD2 Extracellular Domain
DCBLD1	Q8N8Z6	38%
NETO1	Q8TDF5	25%

Due to the sequence similarity, it is recommended to validate the specificity of the Anti-DCBLD2 (FA19-1) antibody in your specific experimental context, especially if expression of DCBLD1 or NETO1 is expected in your samples.

Q3: How can I validate the specificity of the Anti-DCBLD2 (FA19-1) antibody in my experiments?

Antibody validation is crucial for reliable results.^[7] We recommend a multi-pronged approach to validate the specificity of the Anti-DCBLD2 (FA19-1) antibody:

- **Positive and Negative Controls:** Use cell lines or tissues known to express high and low levels of DCBLD2. For example, DCBLD2 is highly expressed in testis, heart, and skeletal muscle.^[8]
- **Knockout/Knockdown Models:** The most rigorous validation involves using knockout (KO) or knockdown (KD) models.^[9] A specific signal should be absent in the KO/KD samples.
- **Orthogonal Validation:** Compare the results obtained with the Anti-DCBLD2 (FA19-1) antibody with a non-antibody-based method, such as RNA-seq or mass spectrometry, to confirm the expression of DCBLD2.^[10]
- **Independent Antibody Validation:** Use a second, validated antibody that recognizes a different epitope on the DCBLD2 protein. Consistent results between the two antibodies increase confidence in the specificity of the signal.^[10]

Troubleshooting Guides

Western Blot

Problem	Possible Cause	Recommended Solution
Non-specific bands	Primary antibody concentration too high.	Decrease the concentration of the Anti-DCBLD2 (FA19-1) antibody. [2]
Incomplete blocking of the membrane.	Use a different blocking buffer (e.g., 5% BSA instead of milk) or increase the blocking time. [1]	
Protein degradation.	Prepare fresh samples and ensure the addition of protease inhibitors. [2]	
Cross-reactivity with homologous proteins.	Include lysates from cells overexpressing DCBLD1 or NETO1 as controls to check for cross-reactivity.	
Weak or no signal	Insufficient primary antibody.	Increase the concentration of the Anti-DCBLD2 (FA19-1) antibody or extend the incubation time. [11]
Low expression of DCBLD2 in the sample.	Use a positive control to confirm antibody activity and consider enriching the protein of interest via immunoprecipitation. [12]	
Poor transfer of the protein to the membrane.	Verify transfer efficiency using a reversible stain like Ponceau S. [12]	
High background	Secondary antibody non-specific binding.	Run a control lane with only the secondary antibody to check for non-specific binding. [11]

Insufficient washing.	Increase the number and duration of wash steps. [2]
-----------------------	---

Immunoprecipitation (IP)

Problem	Possible Cause	Recommended Solution
High background / Non-specific binding	Proteins binding non-specifically to the beads.	Pre-clear the lysate by incubating it with beads alone before adding the antibody. [13]
Primary antibody concentration is too high.	Reduce the amount of Anti-DCBLD2 (FA19-1) antibody used for the IP.	
Insufficient washing.	Increase the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). [3]	
Low or no target protein eluted	Low expression of DCBLD2 in the lysate.	Increase the amount of starting material.
Antibody not efficiently binding the target.	Ensure the antibody is validated for IP and optimize the incubation time.	
Inefficient elution.	Use a more stringent elution buffer or optimize the elution conditions (e.g., pH, temperature).	

Immunofluorescence (IF) / Immunohistochemistry (IHC)

Problem	Possible Cause	Recommended Solution
Non-specific staining	Primary antibody concentration too high.	Titrate the Anti-DCBLD2 (FA19-1) antibody to find the optimal concentration. [11]
Inadequate blocking.	Use a blocking serum from the same species as the secondary antibody and increase the blocking time. [11]	
Cross-reactivity with other proteins.	Test the antibody on tissue sections from DCBLD2 knockout animals, if available.	
Weak or no signal	Low expression of DCBLD2.	Use an antigen retrieval method for IHC or a signal amplification system.
Incompatible primary and secondary antibodies.	Ensure the secondary antibody is specific for the primary antibody's host species and isotype. [11]	
Fluorophore photobleaching.	Use an anti-fade mounting medium and minimize exposure to light.	
High background	Autofluorescence of the tissue.	Use a different fixative or treat the sample with a quenching agent.
Secondary antibody non-specific binding.	Perform a control experiment without the primary antibody. [11]	

Experimental Protocols

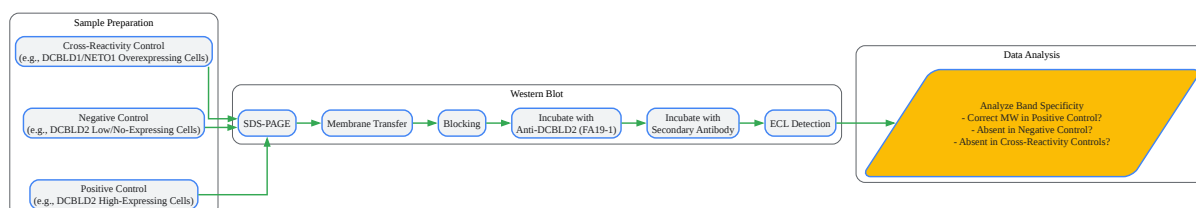
Protocol: Western Blot for Antibody Specificity Validation

This protocol describes a method to validate the specificity of the Anti-DCBLD2 (FA19-1) antibody using positive and negative controls.

- Sample Preparation:
 - Culture a cell line with known high expression of DCBLD2 (e.g., a lung adenocarcinoma cell line) as a positive control.
 - Culture a cell line with known low or no expression of DCBLD2 as a negative control.
 - (Optional) Use cell lines transiently overexpressing human DCBLD2, DCBLD1, and NETO1 to test for specificity and cross-reactivity.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
 - Run the gel until the dye front reaches the bottom.
 - Transfer proteins to a PVDF membrane.
 - Confirm transfer with Ponceau S staining.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with Anti-DCBLD2 (FA19-1) antibody at the recommended dilution overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.

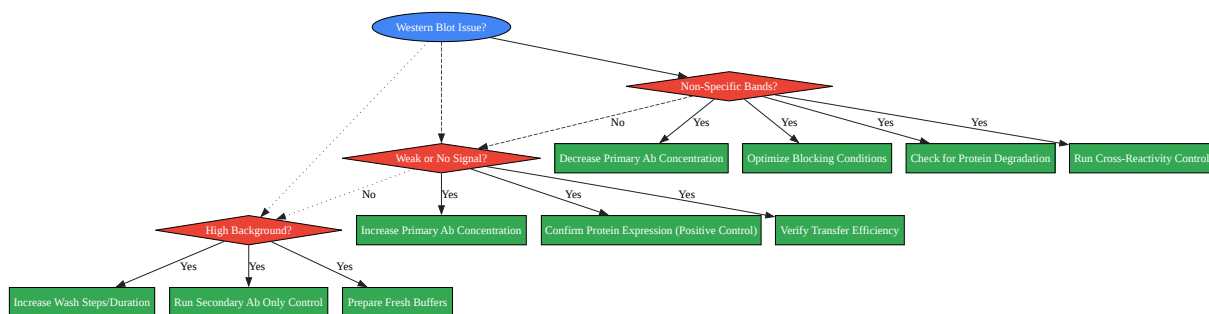
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Apply an enhanced chemiluminescence (ECL) substrate.
 - Image the blot using a chemiluminescence detection system.
- Expected Results:
 - A strong band at the expected molecular weight of DCBLD2 (~85-130 kDa, depending on glycosylation) should be observed in the positive control and DCBLD2-overexpressing lanes.[8]
 - This band should be absent or very weak in the negative control lane.
 - Ideally, no bands should be observed in the DCBLD1 and NETO1 overexpressing lanes. If bands are present, it indicates cross-reactivity.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for validating Anti-DCBLD2 (FA19-1) specificity.



[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for Western Blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [uniprot.org](https://www.uniprot.org) [uniprot.org]
- 2. [uniprot.org](https://www.uniprot.org) [uniprot.org]

- 3. [genecards.org](https://www.genecards.org) [[genecards.org](https://www.genecards.org)]
- 4. DCBLD2 discoidin, CUB and LCCL domain containing 2 [Homo sapiens (human)] - Gene - NCBI [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 5. NETO1 - Wikipedia [en.wikipedia.org]
- 6. [uniprot.org](https://www.uniprot.org) [[uniprot.org](https://www.uniprot.org)]
- 7. Protein BLAST: Align two or more sequences using BLAST [blast.ncbi.nlm.nih.gov]
- 8. [uniprot.org](https://www.uniprot.org) [[uniprot.org](https://www.uniprot.org)]
- 9. [genecards.org](https://www.genecards.org) [[genecards.org](https://www.genecards.org)]
- 10. [uniprot.org](https://www.uniprot.org) [[uniprot.org](https://www.uniprot.org)]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. DCBLD1 discoidin, CUB and LCCL domain containing 1 [Homo sapiens (human)] - Gene - NCBI [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 13. COBALT:Multiple Alignment Tool [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [cross-reactivity of Anti-DCBLD2 (FA19-1) with other proteins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15616171#cross-reactivity-of-anti-dcbld2-fa19-1-with-other-proteins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com